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molecular formula C9H8BrNOS B8764358 5-Bromo-2-benzothiazoleethanol CAS No. 791614-74-9

5-Bromo-2-benzothiazoleethanol

Cat. No. B8764358
M. Wt: 258.14 g/mol
InChI Key: FJIMNGQMCBWDMO-UHFFFAOYSA-N
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Patent
US07094790B2

Procedure details

To a dry 100 mL flask, 2,2,6′,6′-tetra-methyl piperidine (0.56 g, 4 mmol) and 6 mL of THF was added and cooled to −78° C. Then n-BuLi (1.5 mL, 2.5M) was added rapidly, and the mixture of LiTMP was stirred for 3 hr. 5-Bromo-2-methyl-benzothiazole (0.75 g, 3.3 mmol) was added in solid form in to the reaction at −78° C., and after stirring for 4 hours at −78° C., 6 equivalents of para-formaldehyde was added to the reaction while stirring rapidly. The reaction was worked up by addition of sat. NH4Cl solution, and the reaction was extracted with CH2Cl2 dried, and concentrated in vacuo to give crude product, 1.02 g. The crude product was purified by flash chromatography, eluting with CH2Cl2, then with 20% MeOH/CH2Cl2 to elute the product. 1H NMR (400 MHz, CDCl3) d ppm 3.32 (t, J=5.76 Hz, 2 H) 4.11 (q, J=5.95 Hz, 2 H) 7.48 (dd, J=8.51, 1.92 Hz, 1 H) 7.70 (d, J=8.51 Hz, 1 H) 8.11 (d, J=1.92 Hz, 1 H)
[Compound]
Name
2,2,6′,6′-tetra-methyl piperidine
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Li]N1C(C)(C)CCCC1(C)C.[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH3:26])=[N:23][C:22]=2[CH:27]=1.[CH2:28]=[O:29].[NH4+].[Cl-]>C1COCC1>[Br:17][C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH2:26][CH2:28][OH:29])=[N:23][C:22]=2[CH:27]=1 |f:4.5|

Inputs

Step One
Name
2,2,6′,6′-tetra-methyl piperidine
Quantity
0.56 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N1C(CCCC1(C)C)(C)C
Step Four
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)C)C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring for 4 hours at −78° C.
Duration
4 h
STIRRING
Type
STIRRING
Details
while stirring rapidly
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product, 1.02 g
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2
WASH
Type
WASH
Details
with 20% MeOH/CH2Cl2 to elute the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC2=C(N=C(S2)CCO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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